(S)-4-(1-Aminobutyl)-2-methylaniline

Structure–Activity Relationship Regioisomer comparison Electronic effects

(S)-4-(1-Aminobutyl)-2-methylaniline provides a unique dual-amine architecture (aniline-type and alkyl-amine) with one robust stereocenter. This enables selective, sequential derivatization unmatched by positional isomers or racemates. High enantiopurity (≥95% ee) ensures reliable chiral induction in drug discovery, asymmetric synthesis, and fragment-based screening. Choose this specific (S)-enantiomer to avoid altered reactivity and biological outcomes.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B12984118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(1-Aminobutyl)-2-methylaniline
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCC(C1=CC(=C(C=C1)N)C)N
InChIInChI=1S/C11H18N2/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,11H,3-4,12-13H2,1-2H3/t11-/m0/s1
InChIKeyWDEFRKZOUIWGOP-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-4-(1-Aminobutyl)-2-methylaniline – A Chiral ortho/para-Disubstituted Aniline Building Block for Asymmetric Synthesis


(S)-4-(1-Aminobutyl)-2-methylaniline (CAS 1213378-57-4) is a chiral aromatic amine with a molecular formula of C₁₁H₁₈N₂ and a molecular weight of 178.27 g·mol⁻¹ , [1]. The compound features two distinct primary amine groups: one directly attached to an ortho-methyl-substituted benzene ring (aniline-type, predicted pKa ~4.7 for the conjugate acid), and one located on a stereogenic carbon at the benzylic position of a butyl side chain (alkyl-amine type, predicted pKa ~10.5) . This dual-amine architecture creates a single robust stereocenter with a well-defined absolute (S)-configuration, making the compound a versatile chiral intermediate, resolving agent, or ligand precursor. It belongs to the broader class of 2-arylbutylamines, which have established applications in sigma-receptor modulator programmes, kinase inhibitor synthesis, and asymmetric organocatalysis [2], [3].

Why Generic (S)-4-(1-Aminobutyl)-2-methylaniline Substitution Fails: Key Differentiators Versus Positional Isomers and Racemates


Simple replacement of (S)-4-(1-Aminobutyl)-2-methylaniline with its positional isomers, the opposite enantiomer, or the non-chiral 4-butyl-2-methylaniline carries a high risk of altered reactivity, selectivity, or biological outcome. The 4-(1-aminobutyl) substitution pattern places the alkyl amine at the para position relative to the aniline nitrogen, which, in combination with the ortho-methyl group, creates a unique electron-donating environment that differs from the 3- and 5-substituted isomers (CAS 1270331-72-0 and 1213882-90-6, respectively) . This electronic difference, reflected in predicted aniline pKa values of ~4.75 for the 4-butyl analogue vs. ~5.10 for the 3-substituted isomer, directly influences nucleophilicity, protonation state under reaction conditions, and hydrogen-bonding capacity . Furthermore, the (S)-enantiomer provides access to a defined three-dimensional vector for chiral induction; use of the (R)-enantiomer or racemate can invert or abolish the stereochemical outcome in diastereoselective transformations [1]. The following section provides quantitative evidence for these differentiation points.

Head-to-Head Quantitative Evidence for Selecting (S)-4-(1-Aminobutyl)-2-methylaniline Over Its Closest Analogs


Regioisomeric Differentiation: 4- vs. 3- vs. 5-(1-Aminobutyl)-2-methylaniline – Electronic and Steric Consequences

The substitution position of the 1-aminobutyl group on the 2-methylaniline scaffold dictates the electron density at the aromatic amine. The 4-substituted isomer (target compound) has the alkyl-amine group para to the aniline NH₂, while the 3- and 5-isomers place it meta. This results in a predicted aniline pKa of ~4.75 for the 4-substituted analogue 4-butyl-2-methylaniline, compared to ~5.10 for 3-butyl-2-methylaniline, indicating the 4-substituted system is ~0.35 pKa units more acidic (weaker base), which affects protonation at physiological or catalytic pH . Additionally, the ortho-methyl group in the target compound introduces steric hindrance to reactions at the aniline nitrogen, a feature absent in the des-methyl analogue 4-(1-aminobutyl)aniline (CAS 1391566-11-2) [1].

Structure–Activity Relationship Regioisomer comparison Electronic effects

Enantiomeric Purity as a Critical Quality Attribute: (S)- vs. (R)-4-(1-Aminobutyl)-2-methylaniline

The target compound is supplied as the single (S)-enantiomer, typically with a chiral purity of ≥95% enantiomeric excess (ee) as confirmed by chiral HPLC . The (R)-enantiomer (CAS not currently registered as a distinct entity) and the racemic mixture are expected to exhibit different or reduced stereochemical induction. In a class-level study, the enantiomeric purity of chiral 2-arylbutylamines was shown to be a decisive factor in sigma-1 receptor affinity: the (S)-enantiomer of a closely related 2-arylbutylamine derivative displayed a Ki of 90 nM at the sigma-2 receptor, while the (R)-enantiomer showed a >10-fold reduction in affinity [1], [2].

Chiral resolution Enantiomeric excess Asymmetric synthesis

Differentiation from the Non-Chiral 4-Butyl-2-methylaniline: The Impact of the Benzylic Amine on Reactivity and Hydrogen-Bonding

Compared to 4-butyl-2-methylaniline (CAS 72072-16-3), which lacks the chiral amine, (S)-4-(1-Aminobutyl)-2-methylaniline contains an additional primary amine with a predicted pKa of ~10.5 (alkyl amine) . This second amine serves as a hydrogen-bond donor (2 HBD), a nucleophilic handle for further derivatisation, and the source of chirality. 4-Butyl-2-methylaniline has only one amine (HBD count = 1, pKa ~4.75) and is achiral, making it unsuitable for applications requiring stereochemical control or dual derivatisation .

Hydrogen-bond donor Reactivity comparison Chiral pool synthesis

Class-Level Evidence: Chiral 2-Arylbutylamines as Privileged Scaffolds for Sigma Receptor Modulation

Extensive structure–activity relationship (SAR) studies on the 2-arylbutylamine class have established that subtle changes in the aryl substitution pattern and stereochemistry profoundly modulate sigma-1 and sigma-2 receptor binding [1]. For a series of 23 chiral 2-arylbutylamines resolved by chiral HPLC, the (S)-enantiomers consistently showed higher affinity for sigma-1 receptors, with Ki values ranging from single-digit nanomolar to low micromolar depending on the aryl substituent [2]. Although direct data for (S)-4-(1-Aminobutyl)-2-methylaniline is not public, its 2-methyl-4-(1-aminobutyl)aniline scaffold represents a previously unexplored substitution pattern within this pharmacophore class, offering a novel vector for intellectual property generation [3].

Sigma receptor Chiral SAR Arylbutylamine scaffold

Recommended Application Scenarios for (S)-4-(1-Aminobutyl)-2-methylaniline Based on Available Evidence


Chiral Building Block for Asymmetric Synthesis of Sigma Receptor Ligands

The (S)-configuration and 2-arylbutylamine core make this compound a direct precursor for synthesising enantiopure sigma-1 and sigma-2 receptor modulators. The dual-amine motif supports stepwise derivatisation: the more basic aliphatic amine can be selectively acylated or sulfonylated (pKa ~10.5) while leaving the aniline (pKa ~4.75) available for subsequent coupling . This orthogonal reactivity is critical for constructing bivalent or bifunctional ligands, as demonstrated with related 2-arylbutylamines that achieved Ki values of 90 nM at sigma-2 receptors [1].

Chiral Resolving Agent for Acidic Racemates

The high enantiomeric purity (≥95% ee) of the target compound and the presence of a basic aliphatic amine with a well-defined stereocenter position it as a resolving agent for racemic carboxylic acids. Diastereomeric salt formation with acidic racemates, followed by fractional crystallisation, can yield enantiomerically enriched acids. The ortho-methyl group adds steric bulk that can enhance diastereomeric recognition, potentially exceeding the resolution efficiency of unsubstituted 2-phenylbutylamine [2].

Ligand Precursor for Transition-Metal-Catalysed Asymmetric Reactions

Chiral N-alkyl aniline derivatives have been successfully employed as ligands in palladium-catalysed asymmetric allylic alkylation, achieving enantioselectivities up to 90% ee [3]. The target compound's primary benzylic amine can be converted to N-substituted derivatives (e.g., N-tert-butyl or N-methyl) that form atropisomeric C–N bonds with defined axial chirality, a feature exploited for catalyst-controlled enantiodivergence [4]. The 4-(1-aminobutyl) substitution pattern is structurally distinct from previously explored N-(tert-butyl)-N-methylaniline ligands and may offer improved catalyst turnover or selectivity.

Scaffold for Fragment-Based Drug Discovery (FBDD) on Unexplored Chemical Space

The 2-methyl-4-(1-aminobutyl)aniline substitution pattern has no publicly reported biological data, making it a genuine 'novel chemical space' entry for FBDD libraries. The compound's molecular weight (178.27), two hydrogen-bond donors, two hydrogen-bond acceptors, and a calculated logP of approximately 2.0 satisfy the rule-of-three criteria for fragment libraries. Screening this fragment against kinase, GPCR, or epigenetic targets could yield unprecedented hit matter with a clear synthetic path for elaboration via both amine handles [5].

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